molecular formula C23H21N3O3 B2378882 1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797873-74-5

1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2378882
CAS No.: 1797873-74-5
M. Wt: 387.439
InChI Key: NHHVKMGMQCUYTN-UHFFFAOYSA-N
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Description

1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a complex organic compound featuring a pyrazole ring fused to a spirocyclic system. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable carbonyl compound to form the pyrazole ring. Subsequent steps may include the formation of the spirocyclic system through intramolecular cyclization reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrazoles or spirocyclic compounds.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying its biological activity and potential as a lead compound for drug development.

  • Medicine: Investigating its therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets and pathways. Potential targets could include enzymes or receptors involved in biological processes.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities.

  • Spirocyclic compounds: These compounds feature a spirocyclic structure and may have similar chemical properties.

Uniqueness: 1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is unique due to its combination of the pyrazole and spirocyclic systems, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1'-(5-methyl-1-phenylpyrazole-4-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-16-19(14-24-26(16)17-8-3-2-4-9-17)21(27)25-13-7-12-23(15-25)20-11-6-5-10-18(20)22(28)29-23/h2-6,8-11,14H,7,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHVKMGMQCUYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC4(C3)C5=CC=CC=C5C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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